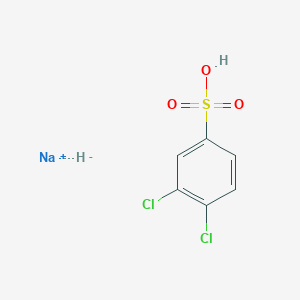

Sodium 3,4-dichlorobenzenesulphonate

説明

Sodium 3,4-dichlorobenzenesulphonate is an organosulphonate compound characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a sulphonate (-SO₃⁻) group. The sodium counterion enhances its water solubility, making it suitable for applications in biochemical purification and synthesis. For instance, it is used to form crystalline salts with amino acids like histidine, facilitating their isolation and recrystallization . The electron-withdrawing chlorine substituents influence its reactivity, stability, and interactions in chemical processes.

特性

CAS番号 |

38950-28-6 |

|---|---|

分子式 |

C6H5Cl2NaO3S |

分子量 |

251.06 g/mol |

IUPAC名 |

sodium;3,4-dichlorobenzenesulfonic acid;hydride |

InChI |

InChI=1S/C6H4Cl2O3S.Na.H/c7-5-2-1-4(3-6(5)8)12(9,10)11;;/h1-3H,(H,9,10,11);;/q;+1;-1 |

InChIキー |

MXAHKSOECNQORE-UHFFFAOYSA-N |

SMILES |

[H-].C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl.[Na+] |

正規SMILES |

[H-].C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl.[Na+] |

他のCAS番号 |

38950-28-6 |

製品の起源 |

United States |

類似化合物との比較

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2)

- Structural Features : Naphthalene backbone with hydroxyl (-OH) at position 7 and sulphonate groups at 1- and 3-positions.

- Counterion : Dipotassium (K₂⁺).

- Key Properties :

- Higher solubility in water due to the dual potassium ions.

- The hydroxyl group enables participation in hydrogen bonding and coordination chemistry.

- Applications : Used as a ligand in metal complexation or intermediate in dye synthesis. Unlike Sodium 3,4-dichlorobenzenesulphonate, its extended aromatic system and hydroxyl group broaden its utility in industrial processes .

Lithium 4-[(5-Amino-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Azo]-2,5-Dichlorobenzenesulphonate

- Structural Features : Benzene ring with chlorine at 2- and 5-positions, an azo (-N=N-) group, and a sulphonate group.

- Counterion : Lithium (Li⁺).

- Key Properties :

- The azo group confers chromophoric properties, making it suitable as a dye or pH indicator.

- Lithium’s smaller ionic radius may reduce solubility compared to sodium salts.

- Applications : Primarily used in textile dyes or biological staining. The chlorine positions (2,5 vs. 3,4) alter steric and electronic effects, impacting reactivity in substitution reactions .

2,3,4,5,6-Pentafluorophenyl 3,4-Dichlorobenzenesulphonate

- Structural Features : 3,4-Dichlorobenzenesulphonate esterified to a pentafluorophenyl group.

- Counterion: None (covalent ester).

- Key Properties :

- Fluorine substituents increase electronegativity and thermal stability.

- Reduced water solubility compared to ionic sulphonates.

- Applications : Likely employed in fluorinated surfactants or specialty reagents where chemical inertness is critical .

Sodium Hydrogen 4-Aminoazobenzene-3,4'-Disulphonate

- Structural Features: Azo-linked benzene rings with amino (-NH₂) and dual sulphonate groups.

- Counterion : Sodium (Na⁺).

- Key Properties :

- The azo group enables vibrant color properties, classifying it as a dye.

- Dual sulphonate groups enhance solubility for aqueous dye formulations.

- Applications : Textile dyeing and pH indicators. Unlike Sodium 3,4-dichlorobenzenesulphonate, its functionality is dominated by chromophoric rather than purification roles .

Data Table: Comparative Overview

| Compound Name | Aromatic System | Substituents | Counterion | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Sodium 3,4-Dichlorobenzenesulphonate | Benzene | Cl (3,4), -SO₃⁻ | Na⁺ | High | Biochemical purification |

| Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | Naphthalene | -OH (7), -SO₃⁻ (1,3) | K₂⁺ | Very high | Metal ligands, synthesis |

| Lithium Azo-Dichlorobenzenesulphonate | Benzene | Cl (2,5), -N=N-, -SO₃⁻ | Li⁺ | Moderate | Dyes, indicators |

| Pentafluorophenyl 3,4-Dichlorobenzenesulphonate | Benzene | Cl (3,4), -O-SO₂-C₆F₅ | None | Low | Fluorinated surfactants |

| Sodium Hydrogen 4-Aminoazobenzene-Disulphonate | Benzene (azo-linked) | -NH₂, -SO₃⁻ (3,4') | Na⁺ | High | Textile dyes |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。